molecular formula C6H7BO5S B8054746 Methyl 5-(boronooxy)thiophene-2-carboxylate

Methyl 5-(boronooxy)thiophene-2-carboxylate

Cat. No.: B8054746
M. Wt: 202.00 g/mol
InChI Key: UIZCYTCQUJJZMJ-UHFFFAOYSA-N
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Description

Methyl 5-(boronooxy)thiophene-2-carboxylate: is an organoboron compound that features a thiophene ring substituted with a boronooxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(boronooxy)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with boronic acids or boronate esters. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(boronooxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronooxy group can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The boronooxy group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives, depending on the coupling partner.

Scientific Research Applications

Methyl 5-(boronooxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(boronooxy)thiophene-2-carboxylate in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The boronooxy group facilitates the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

  • Methyl 5-boronic acid thiophene-2-carboxylate
  • Methyl 5-(pinacolborono)thiophene-2-carboxylate
  • Methyl 5-(boronic acid)thiophene-2-carboxylate

Uniqueness: Methyl 5-(boronooxy)thiophene-2-carboxylate is unique due to its boronooxy group, which provides distinct reactivity compared to other boronic acid derivatives. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .

Properties

IUPAC Name

(5-methoxycarbonylthiophen-2-yl)oxyboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5S/c1-11-6(8)4-2-3-5(13-4)12-7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCYTCQUJJZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)OC1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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